molecular formula C11H14N4O6S B13869667 N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide

N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide

Katalognummer: B13869667
Molekulargewicht: 330.32 g/mol
InChI-Schlüssel: UKVGGXIDULHLFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a nitro group, and a sulfamoyl group, making it a versatile molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide typically involves the reaction of 2-nitro-4-sulfamoylaniline with morpholine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the pH regulation within cancer cells, ultimately inducing cell death .

Eigenschaften

Molekularformel

C11H14N4O6S

Molekulargewicht

330.32 g/mol

IUPAC-Name

N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H14N4O6S/c12-22(19,20)8-1-2-9(10(7-8)15(17)18)13-11(16)14-3-5-21-6-4-14/h1-2,7H,3-6H2,(H,13,16)(H2,12,19,20)

InChI-Schlüssel

UKVGGXIDULHLFT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.